molecular formula C19H14N4O3S B12182646 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12182646
M. Wt: 378.4 g/mol
InChI Key: SEBHCIKYIVOGSB-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a fused bicyclic core (quinazoline-3,4-dione) substituted with a 2-methoxyphenyl group at position 3 and a 1,3-thiazol-2-yl carboxamide moiety at position 5.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide

InChI

InChI=1S/C19H14N4O3S/c1-26-16-5-3-2-4-15(16)23-11-21-14-10-12(6-7-13(14)18(23)25)17(24)22-19-20-8-9-27-19/h2-11H,1H3,(H,20,22,24)

InChI Key

SEBHCIKYIVOGSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide to introduce the thiazole ring, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene vs. Thiazole Analogs

A closely related compound, 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide , replaces the thiazole ring with a thiophene group. Key differences include:

  • Bioactivity : Thiazole-containing compounds often exhibit enhanced metabolic stability and target selectivity in kinase inhibitors, though direct comparative data for these analogs are unavailable .

Piperazine-Based Analogs (HBK Series)

The HBK series (e.g., HBK14–HBK19) shares the 2-methoxyphenyl substituent but features a piperazine core instead of a quinazoline backbone :

Property Quinazoline Derivative (Target Compound) HBK Piperazine Analogs
Core Structure Quinazoline-3,4-dione Piperazine
Substitution Pattern 2-methoxyphenyl + thiazole carboxamide Varied phenoxyalkyl chains
Biological Target Underexplored (potential kinase focus) Primarily serotonin/dopamine receptors
Synthetic Complexity Moderate (heterocyclic fusion) Lower (linear synthesis)

The HBK compounds demonstrate serotonin receptor affinity (e.g., 5-HT1A/2A), suggesting divergent therapeutic applications compared to quinazoline-based structures .

Thiazole-Containing Benzoic Acids

Compounds like 3-(1,3-thiazol-2-yl)benzoic acid and 4-(1,3-thiazol-2-yl)benzoic acid () share the thiazole moiety but lack the quinazoline scaffold. These simpler structures are often used as intermediates or ligands in metal-organic frameworks, highlighting the role of thiazole in coordination chemistry rather than direct pharmacological activity .

Research Findings and Data Gaps

  • Structural Analysis: Crystallographic data for the target compound are absent in the provided evidence.
  • Biological Data: No direct activity data (e.g., IC50, binding assays) are available for the target compound. In contrast, HBK analogs have well-documented receptor-binding profiles .
  • Synthetic Routes : The synthesis of the target compound likely involves cyclocondensation of anthranilic acid derivatives with thiazole-containing carboxamides, but procedural details are unspecified.

Biological Activity

The compound 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family. This class of compounds has garnered interest due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H12N4O2S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines. The compound has been tested for its effectiveness against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay.

Table 1: Cytotoxic Activity of Quinazoline Derivatives

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide45 ± 2.530 ± 1.8
Control (Paclitaxel)5.25 - 11.037.76

The results indicate that the compound exhibits significant cytotoxicity with IC50 values of 45 μM against MCF-7 and 30 μM against HeLa cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies have shown that it possesses moderate antibacterial effects against a range of bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

The biological activity of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is likely attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound appears to interfere with cellular signaling pathways involved in cell growth and division.
  • Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in cancer cells through intrinsic pathways.
  • Antimicrobial Mechanisms: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines: A study demonstrated that treatment with the compound led to a significant reduction in cell viability in both MCF-7 and HeLa cells compared to untreated controls.
    "The results indicate a promising role for quinazoline derivatives in cancer therapy due to their ability to induce apoptosis."
  • Antimicrobial Efficacy: Another investigation focused on its antibacterial properties revealed that the compound effectively inhibited growth in various pathogenic bacteria.
    "The observed antimicrobial activity suggests that this compound could serve as a lead for developing new antibacterial agents."

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